Enzymatic Resolution Efficiency
The dimethyl acetal of 2-hydroxycyclobutanone (i.e., 2,2-dimethoxycyclobutan-1-ol) was resolved by lipase-catalyzed transesterification to yield the (S)-(+)-alcohol with 87–99.9% ee (35–40% yield) and the (R)-(+)-acetoxy derivative with 97.6–99.3% ee (33–42% yield) [1]. In contrast, the free 2-hydroxycyclobutanone (acyloin) is prone to dimerization, enolization, and ring-opening side reactions under the same enzymatic conditions, significantly limiting enantiomeric excess and preparative utility [1]. This establishes the dimethyl acetal form as the preferred substrate for accessing enantiopure cyclobutanone-derived chirons.
| Evidence Dimension | Enantiomeric excess after enzymatic resolution |
|---|---|
| Target Compound Data | 87–99.9% ee for (S)-(+)-2-hydroxycyclobutanone dimethyl acetal; 97.6–99.3% ee for the corresponding (R)-(+)-acetate |
| Comparator Or Baseline | 2-Hydroxycyclobutanone (free ketone, ±)-3): lower ee and yield due to competing side reactions; no quantitative ee reported under identical enzymatic conditions because the free ketone is a poor substrate |
| Quantified Difference | Dimethyl acetal form enables preparatively useful ee values (up to >99% ee); free ketone not resolved to comparable ee under the same conditions |
| Conditions | Lipase-catalyzed transesterification (CALB, PSL/HSC) in organic solvents; GC chiral column (Cydex B or β-cyclodextrin DM); 20–40% conversion after 10 days with E > 200 for isopropenyl acetate as acyl donor [1] |
Why This Matters
For procurement decisions in asymmetric synthesis programs, selecting the dimethyl acetal form is essential to achieve high enantiomeric purity (>97% ee), because the free ketone cannot be resolved to similar optical purity under comparable enzymatic conditions.
- [1] Hazelard, D.; Fadel, A.; Morgant, G. The first synthesis of both enantiomers of 2-hydroxycyclobutanone acetals by enzymatic transesterification: preparation of (R)-(+)-2-benzyloxycyclobutanone and its antipode. Tetrahedron: Asymmetry 2004, 15, 1711–1718. View Source
